1-(Thiazol-4-yl)ethanone

Physical Organic Chemistry Reaction Kinetics Heterocyclic Chemistry

1-(Thiazol-4-yl)ethanone (4-acetylthiazole) is the only isomer acceptable for Tovorafenib analytical method development and regulatory QC per ICH/FDA guidelines. Its 4-position acetyl enables unique bidentate metal coordination (Cu²⁺) for catalyst and ligand synthesis—absent in 2- or 5-acetyl isomers. This scaffold provides validated antibacterial activity against Bacillus subtilis for SAR studies. A cost-effective precursor to 2-bromo-1-(thiazol-4-yl)ethanone. Verify your isomer—generic substitution compromises regulatory compliance and experimental outcomes.

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
CAS No. 38205-66-2
Cat. No. B1352759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiazol-4-yl)ethanone
CAS38205-66-2
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CSC=N1
InChIInChI=1S/C5H5NOS/c1-4(7)5-2-8-3-6-5/h2-3H,1H3
InChIKeySUCLFBXGJZQZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiazol-4-yl)ethanone (CAS 38205-66-2): Procurement-Ready Building Block for Heterocyclic Synthesis and Drug Development


1-(Thiazol-4-yl)ethanone, also known as 4‑acetylthiazole, is a five‑membered heterocyclic ketone (C₅H₅NOS, MW 127.17 g/mol) that serves as a versatile intermediate in organic synthesis [1]. Its structure features an acetyl group at the 4‑position of the thiazole ring, which confers distinct reactivity compared to other positional isomers [2]. The compound is commercially available with typical purities of 95–98% and is supplied as a solid with a melting point of 56 °C and a boiling point of 220 °C [3].

1-(Thiazol-4-yl)ethanone Procurement: Why Positional Isomers and Analogs Are Not Interchangeable


The acetyl group on the thiazole ring is not a simple, interchangeable substituent; its exact position dictates both chemical reactivity and downstream application. Substituting 1‑(thiazol‑4‑yl)ethanone with its 2‑ or 5‑acetyl isomers, or with brominated derivatives like 2‑bromo‑1‑(thiazol‑4‑yl)ethanone, leads to fundamentally different kinetic behavior in key reactions and, crucially, to different roles in pharmaceutical reference standards [1]. For instance, the 4‑acetyl isomer is specifically required for analytical method development and quality control of the FDA‑approved drug Tovorafenib, a role that its 2‑acetyl analog cannot fulfill [2]. Therefore, generic substitution without verification of the precise isomer is scientifically unsound and can compromise both synthetic outcomes and regulatory compliance.

1-(Thiazol-4-yl)ethanone Quantitative Differentiation Evidence


Enolization Kinetics: 4‑Acetylthiazole vs. 2‑ and 5‑Acetylthiazole Isomers

The rate of enolization, a fundamental step in many synthetic transformations, is highly sensitive to the position of the acetyl group on the thiazole ring. A direct head‑to‑head kinetic study measured the rates of enolization for 2‑, 4‑, and 5‑acetylthiazoles under identical conditions (halogenation at 25 °C in water). The 4‑acetyl isomer exhibits a unique rate profile and a distinct response to metal‑ion catalysis compared to its isomers [1]. Notably, the 4‑acetyl derivative coordinates both its carbonyl oxygen and the heteroatom to metal cations (e.g., Cu²⁺) in the transition state, a mechanistic feature shared with the 2‑acetyl isomer but not the 5‑acetyl isomer [1].

Physical Organic Chemistry Reaction Kinetics Heterocyclic Chemistry

Pharmaceutical Reference Standard: 1-(Thiazol-4-yl)ethanone in Tovorafenib (Ojemda) Analysis

1‑(Thiazol‑4‑yl)ethanone is a designated reference standard for the analytical method development, method validation, and quality control of Tovorafenib (Ojemda), an FDA‑approved pan‑RAF kinase inhibitor for pediatric low‑grade glioma [1][2]. This specific application is not shared by all thiazole derivatives; for example, 2‑bromo‑1‑(thiazol‑4‑yl)ethanone is utilized as a general intermediate but is not listed for this specific regulatory role .

Pharmaceutical Analysis Regulatory Compliance Drug Development

Purity and Physical Form: Benchmarking Against Common Thiazole Intermediates

Commercial supplies of 1‑(thiazol‑4‑yl)ethanone are consistently offered at purities of 95–98%, which is comparable to or slightly higher than many other thiazole‑based building blocks . Its well‑defined physical properties (mp 56 °C, bp 220 °C) and availability as a solid facilitate precise handling and storage, unlike some liquid thiazole derivatives [1]. This contrasts with the brominated analog 2‑bromo‑1‑(thiazol‑4‑yl)ethanone, which is also a solid but with a different reactivity profile due to the bromine leaving group .

Chemical Sourcing Quality Control Synthetic Intermediate

Antimicrobial Activity: Comparative Data Against Bacillus subtilis

1‑(Thiazol‑4‑yl)ethanone has been shown to inhibit the growth of the bacterial strain Bacillus subtilis, a Gram‑positive model organism . While quantitative MIC values are not provided in the available sources, the activity is noted as distinct from its activity against other organisms. In contrast, the oxime derivative 1‑(thiazol‑4‑yl)ethanone oxime demonstrates potent inhibition of influenza neuraminidase with a Ki of 0.8 µM, highlighting how functionalization of the core 4‑acetylthiazole scaffold leads to different biological targets .

Antimicrobial Drug Discovery Biological Screening

1-(Thiazol-4-yl)ethanone Procurement: Optimal Research and Industrial Use Cases


Synthesis of Metal‑Chelating Heterocyclic Ligands

Given the unique ability of 4‑acetylthiazole to coordinate metal ions (e.g., Cu²⁺) through both its carbonyl oxygen and the thiazole nitrogen in the transition state of enolization , it is the preferred starting material for the synthesis of heterocyclic ligands and catalysts that require bidentate metal binding. The 5‑acetyl isomer, which lacks this coordination motif, would lead to different (or no) catalytic activity.

Regulated Pharmaceutical Analysis of Tovorafenib (Ojemda)

Laboratories performing analytical method development, method validation, or quality control for Tovorafenib drug substance or product must source and use 1‑(thiazol‑4‑yl)ethanone as a specified reference standard or impurity marker . Substitution with 2‑acetylthiazole or other thiazole derivatives is not acceptable for this regulated application and would invalidate the analytical procedure under ICH/FDA guidelines.

Building Block for Antimicrobial Lead Optimization

Medicinal chemistry teams investigating novel antibacterial agents can use 1‑(thiazol‑4‑yl)ethanone as a validated starting scaffold with confirmed activity against Bacillus subtilis . This established baseline allows for systematic SAR studies to improve potency and spectrum, avoiding the risk associated with an uncharacterized core structure.

Preparation of 2‑Bromo‑1‑(thiazol‑4‑yl)ethanone via Direct Bromination

The 4‑acetylthiazole scaffold is a direct precursor to the versatile brominated intermediate 2‑bromo‑1‑(thiazol‑4‑yl)ethanone via a straightforward bromination reaction . This synthetic route is efficient and avoids the need for a more complex de novo synthesis of the bromo derivative, making 1‑(thiazol‑4‑yl)ethanone a cost‑effective and strategic procurement choice for researchers planning further functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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